Ethyl 3-chloro-2,2-dimethylpropanoate

Description

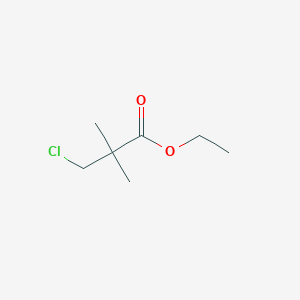

Ethyl 3-chloro-2,2-dimethylpropanoate (CAS 106315-37-1) is an organic ester with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol . Its structure features a chlorine atom at the 3-position and two methyl groups at the 2-position of the propanoate backbone. This compound is widely utilized in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and histone deacetylase inhibitors (HDACIs) .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVHNBRNUWSFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301962 | |

| Record name | ethyl 3-chloro-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106315-37-1 | |

| Record name | ethyl 3-chloro-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-2,2-dimethylpropanoate can be synthesized through the esterification of 3-chloro-2,2-dimethylpropanoic acid with ethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to ethyl 2,2-dimethylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction process.

Major Products:

Scientific Research Applications

Organic Synthesis

Ethyl 3-chloro-2,2-dimethylpropanoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield 3-chloro-2,2-dimethylpropanoic acid and ethanol.

- Reduction : The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Biological Research

Recent studies have investigated the potential biological activities of this compound and its derivatives:

- Antiproliferative Activity : Related compounds have shown promise in inhibiting the proliferation of colon cancer cells. The mechanism may involve interactions with heat shock proteins that regulate cell growth and apoptosis.

Pharmaceutical Intermediate

This compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its reactive ester group makes it suitable for creating bioactive molecules that could lead to new therapeutic agents.

Agrochemicals

The compound is also utilized in the production of agrochemicals, where its reactivity allows for the development of herbicides and pesticides that target specific biochemical pathways in plants.

Specialty Chemicals

In industrial settings, this compound is used to manufacture specialty chemicals that require precise chemical properties for applications in various sectors including cosmetics and food additives.

Case Study 1: Anticancer Properties

A study conducted by researchers at a pharmaceutical company investigated the effects of this compound on colon cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for developing anticancer drugs.

Case Study 2: Synthesis of New Derivatives

In another research project, scientists synthesized a series of derivatives from this compound to evaluate their biological activity. Some derivatives exhibited enhanced potency against specific cancer cell lines compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,2-dimethylpropanoate primarily involves its role as an electrophile in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This leads to the formation of various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 38–40°C at 0.1 mmHg .

- Density : 1.04 g/mL .

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (GHS Category XN) .

Comparison with Structurally Similar Compounds

Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate

Molecular Formula : C₁₃H₁₇ClO₃ (Molecular Weight : 268.73 g/mol) .

Structural Differences :

- Aromatic 4-chlorophenyl group at the 3-position.

- Hydroxyl (-OH) substituent instead of chlorine.

Comparison :

- Higher molecular weight and aromaticity improve binding to biological targets compared to the aliphatic ethyl 3-chloro-2,2-dimethylpropanoate .

- Hydroxyl group increases polarity, affecting solubility and reactivity.

3-Chloro-2-Hydroxy-1-Propyl 2,2-Dimethylpropanoate

Molecular Formula : C₉H₁₇ClO₃ (Molecular Weight : 208.68 g/mol) .

Structural Differences :

- Propyl ester group instead of ethyl.

- Hydroxyl (-OH) substituent adjacent to chlorine.

Comparison :

- Hydroxyl group introduces hydrogen-bonding capability, differing from the purely hydrophobic chlorine in this compound.

Ethyl 2-Chloro-3-Oxopropanoate

Molecular Formula : C₅H₇ClO₃ (Molecular Weight : 150.56 g/mol) .

Structural Differences :

- Oxo (keto) group at the 3-position instead of a methyl-substituted carbon.

- Chlorine at the 2-position.

Comparison :

- Smaller molecular size and higher reactivity make it unsuitable for applications requiring steric hindrance (e.g., this compound’s stability in HDAC inhibitor synthesis) .

Ethyl 3-(3-Chloro-2,4-Difluorophenyl)Propanoate

Molecular Formula : C₁₁H₁₁ClF₂O₂ (Molecular Weight : 248.65 g/mol) .

Structural Differences :

- Aromatic 3-chloro-2,4-difluorophenyl group.

- Propanoate chain instead of branched dimethylpropanoate.

Comparison :

- Fluorine substituents enhance metabolic stability and bioavailability in pharmaceuticals.

Ethyl 3-Hydroxy-2,2-Dimethylpropanoate

Molecular Formula : C₇H₁₄O₃ (Molecular Weight : 146.18 g/mol) .

Structural Differences :

- Hydroxyl (-OH) group replaces chlorine at the 3-position.

Comparison :

- Hydroxyl group improves water solubility but reduces electrophilicity compared to the chlorine in this compound.

Comparative Data Table

Key Findings

Substituent Effects: Chlorine and methyl groups in this compound provide steric hindrance and stability, making it ideal for HDAC inhibitor synthesis . Aromatic derivatives (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) exhibit enhanced biological activity due to π-π interactions .

Safety Considerations: this compound’s hazards (GHS XN) contrast with safer hydroxylated analogs like ethyl 3-hydroxy-2,2-dimethylpropanoate .

Synthetic Utility: Propanoate esters with electron-withdrawing groups (e.g., oxo in ethyl 2-chloro-3-oxopropanoate) are more reactive but less stable .

Biological Activity

Ethyl 3-chloro-2,2-dimethylpropanoate is a compound that has garnered attention in various fields of biological research, particularly for its potential anticancer properties and its role as a chemical building block in synthetic organic chemistry. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClO

- Molecular Weight : 164.63 g/mol

- Structure : The compound features a chloro group attached to a dimethylpropanoate backbone, which influences its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods involving the esterification of 3-chloro-2,2-dimethylpropanoic acid with ethanol. The synthesis process often includes steps such as saponification and hydrazinolysis to yield derivatives that exhibit enhanced biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

- Inhibitory Activity : A series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were tested for their inhibitory effects on cancer cell lines. The most potent derivatives exhibited IC values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant antiproliferative activity .

- Selectivity : These compounds demonstrated selectivity towards cancer cells over normal cells (e.g., HEK-293), suggesting a targeted mechanism of action that minimizes toxicity to healthy tissues .

The biological mechanisms through which this compound exerts its effects include:

- Histone Deacetylase Inhibition (HDACi) : Compounds derived from this compound have been identified as potent HDAC inhibitors. This action can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Signaling Pathways : Research indicates that these compounds may act through pathways involving heat shock proteins (HSP90) and TRAP1, which are critical in cancer cell survival and proliferation .

Case Studies

- Colon Cancer Study :

- Comparative Analysis with Standard Drugs :

Summary of Findings

| Compound | IC (mg/mL) | Cell Line | Mechanism |

|---|---|---|---|

| 7a | 0.12 | HCT-116 | HDAC inhibition |

| 7g | 0.12 | HCT-116 | HDAC inhibition |

| 7d | 0.81 | HCT-116 | HDAC inhibition |

Q & A

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., COSMO-RS models).

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.